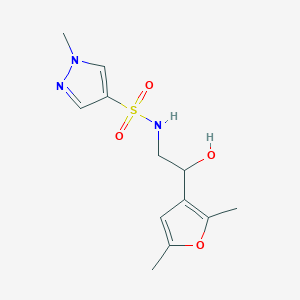

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

"N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide" is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 4-position. The compound is further modified with a hydroxyethyl side chain linked to a 2,5-dimethylfuran ring.

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-8-4-11(9(2)19-8)12(16)6-14-20(17,18)10-5-13-15(3)7-10/h4-5,7,12,14,16H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQAWLSAMJTUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CN(N=C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₉N₃O₄S

- Molecular Weight : 327.40 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₄S |

| Molecular Weight | 327.40 g/mol |

| CAS Number | 2309773-99-5 |

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with suitable carbonyl compounds followed by sulfonamide formation. The specific synthetic pathway for this compound has not been extensively documented in the available literature but follows established methods for similar compounds .

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. In vitro assays using U937 cells showed that these compounds can inhibit cell growth effectively without exhibiting cytotoxicity at certain concentrations . The half-maximal inhibitory concentration (IC₅₀) values indicate their potential as anticancer agents.

The biological activity of this class of compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, pyrazole derivatives have been reported to modulate tyrosine kinase signaling pathways, which are crucial for cancer cell proliferation and survival . Additionally, they may exhibit anti-inflammatory properties by inhibiting cytokine production, as evidenced by studies showing significant reductions in tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in treated cells .

Case Studies

- Anti-inflammatory Activity : A study involving novel pyrazole derivatives highlighted their ability to inhibit TNF-α and IL-6 at concentrations significantly lower than standard anti-inflammatory drugs like dexamethasone. This suggests a promising application in treating inflammatory diseases .

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

- Anticancer Studies : A series of experiments conducted on different cancer cell lines revealed that specific substitutions on the pyrazole ring significantly enhanced antiproliferative effects. These findings suggest that structural modifications can be tailored to improve therapeutic efficacy against various cancers .

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to a class of pyrazole derivatives known for their pharmacological potential. Recent studies have demonstrated its antiproliferative activity , indicating its potential in cancer treatment. For instance, research has shown that derivatives of pyrazole-4-sulfonamide exhibit significant inhibition of cancer cell proliferation without notable cytotoxic effects on healthy cells .

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of various pyrazole derivatives, including N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, researchers found that certain compounds displayed IC50 values indicating effective inhibition of U937 cancer cells. The results suggested that structural modifications could enhance the compound's efficacy against specific cancer types .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to act as a scaffold for developing more complex organic molecules.

Synthesis Pathways

The synthesis typically involves the following steps:

- Formation of the Pyrazole Ring : Using appropriate precursors and reaction conditions.

- Sulfonamide Coupling : The final step involves coupling reactions under optimized conditions to yield high purity compounds.

Material Science Applications

The compound's electronic properties make it suitable for applications in organic electronics and optoelectronic devices. Its ability to participate in charge transfer processes can be harnessed in the development of new materials for electronic applications.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analogues

Compound A: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one moiety.

- Functional Groups: Sulfonamide group at the benzenesulfonamide position. Fluorophenyl and chromenone substituents.

- Molecular Weight : 589.1 g/mol.

- Melting Point : 175–178°C.

- Synthesis : Prepared via Suzuki-Miyaura coupling using a palladium catalyst (Pd(dppf)Cl₂·CH₂Cl₂) and a boronic acid derivative .

Target Compound :

- Core Structure : 1-Methyl-1H-pyrazole.

- Functional Groups :

- Sulfonamide at the 4-position.

- Hydroxyethyl side chain linked to a 2,5-dimethylfuran ring.

- Key Differences: Lack of fused heterocycles (unlike Compound A). Presence of a furan ring instead of chromenone/fluorophenyl groups.

Functional Implications

- Solubility: Compound A’s chromenone and fluorophenyl groups likely reduce water solubility compared to the target compound’s polar hydroxyethyl and furan moieties.

- Biological Target Potential: Compound A’s pyrazolo-pyrimidine core is common in kinase inhibitors (e.g., JAK/STAT inhibitors), while the target’s pyrazole-sulfonamide structure may target carbonic anhydrases or GPCRs.

- Synthetic Complexity : Compound A requires multi-step coupling and purification, whereas the target compound’s synthesis (if analogous) might involve simpler alkylation or sulfonylation steps.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonamide coupling, furan functionalization, and hydroxylation. Key steps include:

- Step 1 : Coupling of the pyrazole-sulfonamide core with a hydroxyethyl intermediate under controlled pH (6.5–7.5) and temperature (40–60°C) to minimize side reactions .

- Step 2 : Introduction of the 2,5-dimethylfuran moiety via nucleophilic substitution, requiring anhydrous solvents like DMF or THF to stabilize intermediates .

- Optimization : Reaction yields are maximized by iterative adjustments of solvent polarity (e.g., switching from DCM to acetonitrile) and catalyst selection (e.g., triethylamine for deprotonation) .

- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while HPLC (C18 column, 95:5 acetonitrile/water) assesses purity (>98%) .

Q. How do structural features of this compound influence its bioactivity in preliminary assays?

- Methodological Answer : The compound’s bioactivity is attributed to:

- Sulfonamide Group : Acts as a hydrogen-bond donor/acceptor, enhancing binding to enzymatic targets (e.g., carbonic anhydrase) .

- Pyrazole Ring : Contributes to π-π stacking interactions with hydrophobic enzyme pockets, as shown in molecular docking studies .

- 2,5-Dimethylfuran : Increases lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays .

- Screening : Initial bioactivity is assessed via high-throughput screening (HTS) against kinase or protease panels, with IC₅₀ values compared to reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported enzyme inhibition mechanisms?

- Methodological Answer : Contradictory data (e.g., variable IC₅₀ across studies) may arise from differences in assay conditions or target isoforms. Strategies include:

- Molecular Dynamics (MD) Simulations : Compare binding stability in human vs. bacterial carbonic anhydrase isoforms (e.g., hCA II vs. bCA) to identify isoform-specific interactions .

- Density Functional Theory (DFT) : Calculate charge distribution on the sulfonamide group to predict reactivity under varying pH conditions .

- Validation : Cross-reference computational results with mutagenesis studies (e.g., alanine scanning of catalytic zinc-binding residues) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer : Stability is assessed through:

- Forced Degradation Studies : Expose the compound to oxidative (3% H₂O₂), acidic (0.1M HCl), and thermal (40°C) stress, followed by LC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide group) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via UPLC-MS/MS. A half-life >6 hrs suggests suitability for in vivo studies .

- Data Interpretation : Compare degradation profiles with structurally similar analogs (e.g., trifluoromethyl-substituted derivatives show enhanced stability ).

Q. How do structural analogs of this compound differ in target selectivity?

- Methodological Answer : Selectivity is evaluated using:

- Comparative SAR Table :

| Analog Structure | Key Modification | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |

|---|---|---|---|

| Trifluoromethyl-substituted sulfonamide | Increased lipophilicity | 12 (hCA IX) | 1:8 (hCA IX/II) |

| Pyrazole-to-imidazole substitution | Altered π-stacking | 45 (COX-2) | 1:3 (COX-2/COX-1) |

| Furan ring removal | Reduced membrane permeability | 220 (EGFR) | 1:1.5 (EGFR/HER2) |

- Mechanistic Insight : The trifluoromethyl group in analogs enhances selectivity for hypoxia-associated hCA IX over ubiquitously expressed hCA II .

Q. What strategies address low aqueous solubility in formulation development?

- Methodological Answer : Solubility challenges (<50 µg/mL in PBS) are mitigated via:

- Co-Crystallization : Use succinic acid or cyclodextrins to form stable co-crystals, increasing solubility 5–10× .

- Nanoemulsion Formulations : Prepare using high-pressure homogenization (10,000 psi) with Labrafil® and Tween 80, achieving particle sizes <200 nm and PDI <0.2 .

- In Silico Prediction : Apply Hansen solubility parameters to screen excipients (e.g., PEG 400 reduces interfacial tension) .

Contradiction Analysis

Q. How to reconcile discrepancies in reported antibacterial vs. antiviral activity?

- Methodological Answer : Discrepancies may stem from assay variability or microbial strain differences. Resolution involves:

- Standardized MIC Testing : Use CLSI guidelines with consistent inoculum sizes (5×10⁵ CFU/mL) and incubation times (18–24 hrs) for bacterial strains .

- Time-Kill Assays : Differentiate bacteriostatic vs. bactericidal effects (e.g., ≥3-log reduction in CFU at 24 hrs) .

- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated E. coli to identify upregulated resistance pathways (e.g., efflux pumps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.